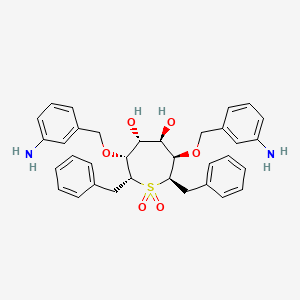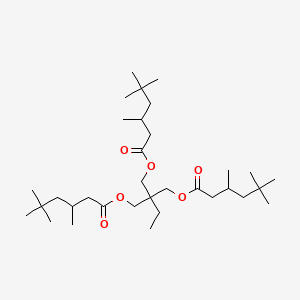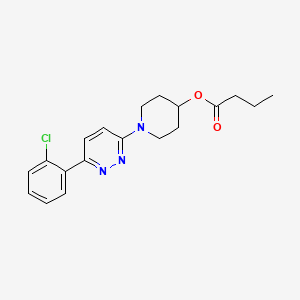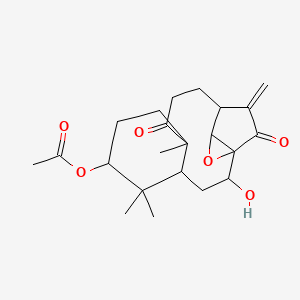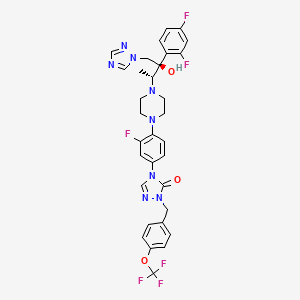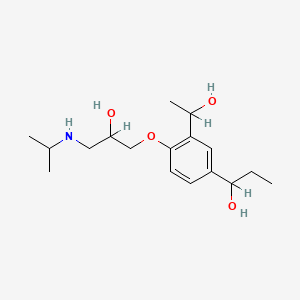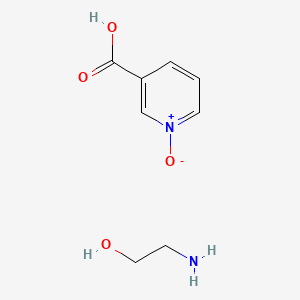
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride is a chemical compound with the molecular formula C9H16ClN3O. This compound is known for its unique structure, which includes a pyrrolidinyl group, making it an interesting subject for various scientific studies and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride typically involves the reaction of 2-oxo-1-pyrrolidinyl compounds with propanamide derivatives. One common method includes the thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids . The reaction conditions often require specific temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, chemical precipitation, and purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product, but they often require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile, 3-(2-(2-oxo-1-pyrrolidinyl)ethyl)amino-, monohydrochloride: This compound shares a similar structure but differs in its nitrile group, which can lead to different chemical properties and applications.
(2-Oxo-1-pyrrolidinyl)pyrimidines: These compounds have a pyrimidine ring instead of a propanamide group, resulting in distinct chemical behavior and uses.
Uniqueness
Propanamide, 3-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)-, monohydrochloride is unique due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
92884-74-7 |
|---|---|
Fórmula molecular |
C9H18ClN3O2 |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
3-[2-(2-oxopyrrolidin-1-yl)ethylamino]propanamide;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c10-8(13)3-4-11-5-7-12-6-1-2-9(12)14;/h11H,1-7H2,(H2,10,13);1H |
Clave InChI |
BOJDZPXTRSRAAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCNCCC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

